8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432679-00-9
VCID: VC2576705
InChI: InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
SMILES: C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

CAS No.: 1432679-00-9

Cat. No.: VC2576705

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride - 1432679-00-9

Specification

CAS No. 1432679-00-9
Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
Standard InChI Key UJIFILSJQAMBEZ-UHFFFAOYSA-N
SMILES C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl
Canonical SMILES C1CC(C2=C(C=C(C=C2)F)OC1)N.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride consists of a benzene ring fused with a seven-membered heterocyclic ring containing an oxygen atom. The molecule is characterized by fluorine substitution at the 8-position of the benzene ring and an amine group at the 5-position of the tetrahydro-1-benzoxepin system. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base.

Physical and Chemical Properties

The compound is typically found as a crystalline powder at room temperature. Its physical and chemical properties are summarized in Table 1 below:

Table 1: Physical and Chemical Properties of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

PropertyValueSource
CAS Number1432679-00-9
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
Physical StateCrystalline powder
IUPAC Name8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
SMILES NotationC1CC(C2=C(C=C(C=C2)F)OC1)N.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H
InChIKeyUJIFILSJQAMBEZ-UHFFFAOYSA-N
PubChem Compound ID71758245
Storage TemperatureRoom temperature

The fluorine atom in the compound increases lipophilicity and modifies the electron distribution in the aromatic ring, potentially affecting its biological activity. The amine group provides a site for hydrogen bonding and can undergo various chemical transformations, making the compound versatile for synthetic applications.

Related Compounds and Structural Analogs

The compound belongs to a broader family of benzoxepin derivatives with various substitution patterns. Its structural isomer, 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS: 1197529-20-6), differs in the position of the fluorine atom on the benzene ring . Other related compounds include:

Table 2: Related Compounds and Structural Analogs

Compound NameCAS NumberMolecular FormulaKey Structural DifferenceSource
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride1197529-20-6C₁₀H₁₃ClFNOFluorine at 7-position
8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one127557-04-4C₁₀H₉FO₂Ketone instead of amine at 5-position
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineNot specified in sourcesC₉H₁₁FN₂Contains diazepine instead of oxepin ring
8-fluoro-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one710349-38-5C₉H₉FN₂OContains diazepine ring with ketone group

Understanding the structural relationships between these compounds provides insights into structure-activity relationships and potential modifications for enhanced biological activity.

Analytical Characterization

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques:

Table 3: Expected Spectroscopic Characteristics

Analytical TechniqueExpected FeaturesSignificance
¹H NMRSignals for aromatic protons (δ 6.5-8.0 ppm)
Signals for tetrahydro ring protons (δ 1.5-4.5 ppm)
Signals for amine protons (δ 8.0-9.0 ppm, broad)
Confirms structural arrangement and proton environments
¹³C NMRSignals for aromatic carbons (δ 110-160 ppm)
Signals for aliphatic carbons (δ 20-70 ppm)
C-F coupling pattern in the aromatic region
Confirms carbon skeleton and fluorine substitution
¹⁹F NMRSignal for aromatic fluorine (expected around δ -110 to -130 ppm)Confirms presence and environment of fluorine atom
Mass SpectrometryMolecular ion peak at m/z 182.09757 [M+H]⁺
Fragment patterns consistent with benzoxepin skeleton
Confirms molecular weight and structural fragments
IR SpectroscopyN-H stretching (3300-3500 cm⁻¹)
C-F stretching (1000-1400 cm⁻¹)
C-O-C stretching (1050-1150 cm⁻¹)
Confirms functional groups

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination and quality control of the compound. Based on its structural features, reversed-phase HPLC with UV detection would be appropriate, using a C18 column and a mobile phase containing buffer and organic modifier (e.g., acetonitrile or methanol).

Hazard TypeClassificationPrecautionary MeasuresSource
Acute ToxicityPossibly harmful if swallowedAvoid ingestion, wear protective equipment
Skin IrritationMay cause skin irritationAvoid skin contact, use appropriate gloves
Eye IrritationMay cause serious eye irritationUse eye protection, avoid contact with eyes
RespiratoryMay cause respiratory irritationUse in well-ventilated areas, avoid inhalation

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